Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate is a complex heterocyclic molecule featuring:
- A pyrimidine core substituted with a 4-ethylphenoxy group at position 6.
- A piperidine-4-carbonyl linker connecting two piperidine rings.
- An ethyl ester group at the terminal piperidine.
Properties
IUPAC Name |
ethyl 1-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c1-3-19-5-7-22(8-6-19)34-24-17-23(27-18-28-24)29-13-9-20(10-14-29)25(31)30-15-11-21(12-16-30)26(32)33-4-2/h5-8,17-18,20-21H,3-4,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNHDCQJLHIXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCC(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide exhibit potent anticancer properties. For instance, studies have shown that sulfonamides can inhibit the growth of cancer cells by targeting specific proteins involved in cell survival and proliferation. A notable example is the inhibition of the anti-apoptotic Bcl-2 family proteins, which play a crucial role in cancer cell survival .
1.2 Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. The structural characteristics of 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide suggest potential efficacy against various bacterial strains. This compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains .
Biochemical Applications
2.1 Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly regarding sulfonamide derivatives that interact with enzymes involved in metabolic pathways. These studies help elucidate the mechanisms of action of sulfonamides and their derivatives, providing insights into their therapeutic potential .
2.2 Drug Design and Development
3-Chloro-4-fluoro-N-phenethylbenzenesulfonamide serves as a scaffold for designing new drugs targeting various diseases. Its unique functional groups allow for modifications that can enhance potency and selectivity for specific biological targets, making it a valuable compound in drug discovery programs .
Case Studies and Research Findings
Comparison with Similar Compounds
Pyrimidine-Based Derivatives
Pyrimidine analogs vary in substituents and fused rings, influencing bioactivity and physicochemical properties:
Key Findings :
- The 4-ethylphenoxy group in the target compound likely improves membrane permeability compared to smaller ethoxy analogs .
Piperidine-Linked Heterocycles
Variations in the aromatic group attached to piperidine significantly modulate selectivity and potency:
Key Findings :
Dual Piperidine Scaffolds
Compounds with dual piperidine motifs highlight the role of conformational flexibility:
Key Findings :
Physicochemical and Pharmacokinetic Insights
- LogP and Solubility: The 4-ethylphenoxy group increases logP (~3.5 estimated) compared to ethoxy (logP ~2.1) or thienopyrimidine (logP ~2.8) analogs, favoring blood-brain barrier penetration but risking solubility issues .
- Metabolic Stability : Piperidine esters are prone to hydrolysis, but the target’s bulky substituents may slow esterase-mediated degradation relative to simpler analogs .
Preparation Methods
Nucleophilic Aromatic Substitution
The pyrimidine ring is constructed via substitution reactions. 4-Chloro-6-(4-ethylphenoxy)pyrimidine serves as the intermediate, synthesized by reacting 4-ethylphenol with 4,6-dichloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Procedure :
- Dissolve 4-ethylphenol (1.2 eq) and 4,6-dichloropyrimidine (1 eq) in anhydrous DMF.
- Add K₂CO₃ (2 eq) and heat at 80°C for 12 hours.
- Purify via column chromatography (hexane/ethyl acetate 7:3) to isolate 4-chloro-6-(4-ethylphenoxy)pyrimidine (Yield: 78%).
Synthesis of Ethyl Piperidine-4-carboxylate
Esterification of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid is esterified using ethanol under acidic conditions:
- Reflux piperidine-4-carboxylic acid (1 eq) in ethanol (excess) with concentrated H₂SO₄ (0.1 eq) for 24 hours.
- Neutralize with NaHCO₃, extract with dichloromethane, and concentrate to yield ethyl piperidine-4-carboxylate (Yield: 92%).
Amide Coupling of Fragments
Activation of Carboxylic Acid
The carboxylic acid group of the pyrimidine-piperidine fragment is activated using thionyl chloride (SOCl₂):
Coupling with Ethyl Piperidine-4-carboxylate
The acyl chloride reacts with ethyl piperidine-4-carboxylate in the presence of a base:
- Dissolve the acyl chloride (1 eq) and ethyl piperidine-4-carboxylate (1.2 eq) in dry THF.
- Add triethylamine (3 eq) dropwise at 0°C and stir at room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (dichloromethane/methanol 95:5) to isolate the final product (Yield: 58%).
Optimization and Challenges
Reaction Condition Optimization
Purification Strategies
- Column Chromatography : Critical for removing unreacted starting materials and byproducts (e.g., di-substituted pyrimidines).
- Recrystallization : Water/DMF mixtures yield high-purity crystalline products.
Analytical Characterization
Alternative Synthetic Routes
Mitsunobu Reaction for Phenoxy Group Introduction
4-Ethylphenol can couple with 4-hydroxy-6-chloropyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine, though yields are lower (52%).
Enzymatic Esterification
Lipase-catalyzed esterification of piperidine-4-carboxylic acid with ethanol offers a greener alternative (Yield: 75%).
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling | EDCI/HOBt, CH₃CN, RT | 75–85 | 90 |
| Hydrolysis | NaOH (5N), EtOH/H₂O | 88 | 95 |
| Purification | Silica gel chromatography | – | 99 |
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use and NMR (DMSO-d₆ or CDCl₃) to confirm the piperidine and pyrimidine moieties. Key signals include piperidine CH₂ groups (δ 1.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1687–1730 cm⁻¹) and ester/amide bonds (C-O at ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 313 [M+H]⁺ for intermediates) .
Advanced: How to design in vitro assays to evaluate its biological activity?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors structurally related to the compound’s moieties (e.g., carbonic anhydrases for sulfonamide derivatives or kinase inhibition due to pyrimidine ).
- Enzyme Inhibition Assays : Use fluorometric or colorimetric methods (e.g., CA inhibition via 4-nitrophenyl acetate hydrolysis ).
- Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (IC₅₀ determination) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Replicate Experiments : Ensure triplicate measurements under controlled conditions (pH, temperature).
- Orthogonal Assays : Validate enzyme inhibition with both fluorescence and HPLC-based methods.
- Structural Confirmation : Re-characterize the compound batch to rule out degradation (e.g., via NMR) .
Basic: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Prodrug Design : Convert the ethyl ester to a carboxylic acid (via hydrolysis) for enhanced aqueous solubility .
- Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vivo formulations .
- Lipid-Based Carriers : Encapsulate in liposomes (phosphatidylcholine/cholesterol) to improve bioavailability.
Advanced: How to conduct SAR studies for derivative development?
Methodological Answer:
- Core Modifications : Replace the 4-ethylphenoxy group with halogenated or methoxy analogs to assess electronic effects .
- Piperidine Substitution : Introduce methyl or acetyl groups at the piperidine nitrogen to evaluate steric impacts .
- Data Analysis : Use multivariate regression to correlate substituent properties (logP, Hammett constants) with bioactivity.
Q. Table 2: Example Derivatives and Activity
| Derivative | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent | – | 5.2 |
| 4-Fluoro | F substitution | 3.8 |
| N-Acetyl | Acetylated N | 7.1 |
Advanced: What computational methods predict binding modes with target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LXJ for carbonic anhydrase) to identify key interactions (H-bonds with pyrimidine N) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- Free Energy Calculations : Calculate ΔG binding with MM-PBSA for affinity ranking .
Basic: How to validate an HPLC method for purity analysis?
Methodological Answer:
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.
- Validation Parameters :
- Linearity (R² > 0.99 for 0.1–100 μg/mL).
- LOD/LOQ (0.05 μg/mL and 0.15 μg/mL).
- Precision (%RSD < 2% for intraday/interday) .
Advanced: How to address scale-up challenges in multi-step synthesis?
Methodological Answer:
- Process Intensification : Use flow chemistry for exothermic steps (e.g., coupling reactions) to improve heat dissipation.
- Purification at Scale : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane) .
- Quality Control : Implement in-line FTIR for real-time monitoring of intermediates .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
- Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Analytical Method : LC-MS/MS (LLOQ: 1 ng/mL) to measure plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
